molecular formula C5H9AsO3 B14716224 2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- CAS No. 22223-55-8

2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl-

Cat. No.: B14716224
CAS No.: 22223-55-8
M. Wt: 192.04 g/mol
InChI Key: ZMXWMOYQYZGCAV-UHFFFAOYSA-N
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Description

2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- is a unique organoarsenic compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclic ring system with an arsenic atom, making it a subject of study for its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of arsenic trioxide with a suitable diol in the presence of a catalyst. The reaction typically requires an inert atmosphere and elevated temperatures to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the arsenic center to a lower oxidation state.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the arsenic atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives.

Scientific Research Applications

2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studying arsenic-based drugs and their mechanisms.

    Medicine: Research into its medicinal properties includes exploring its use as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials with unique properties due to its bicyclic structure.

Mechanism of Action

The mechanism by which 2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes, making the compound effective in certain biological applications.

Comparison with Similar Compounds

Similar Compounds

    2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane: Similar in structure but contains phosphorus instead of arsenic.

    2,6,7-Trioxa-1-thiabicyclo(2.2.2)octane: Contains sulfur instead of arsenic.

    2,6,7-Trioxa-1-azabicyclo(2.2.2)octane: Contains nitrogen instead of arsenic.

Uniqueness

The uniqueness of 2,6,7-Trioxa-1-arsabicyclo(2.2.2)octane, 4-methyl- lies in its arsenic atom, which imparts distinct chemical properties and reactivity compared to its phosphorus, sulfur, and nitrogen analogs. This makes it a valuable compound for specific applications where the unique reactivity of arsenic is desired.

Properties

CAS No.

22223-55-8

Molecular Formula

C5H9AsO3

Molecular Weight

192.04 g/mol

IUPAC Name

4-methyl-2,6,7-trioxa-1-arsabicyclo[2.2.2]octane

InChI

InChI=1S/C5H9AsO3/c1-5-2-7-6(8-3-5)9-4-5/h2-4H2,1H3

InChI Key

ZMXWMOYQYZGCAV-UHFFFAOYSA-N

Canonical SMILES

CC12CO[As](OC1)OC2

Origin of Product

United States

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